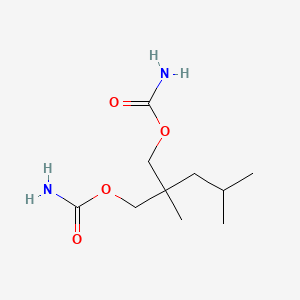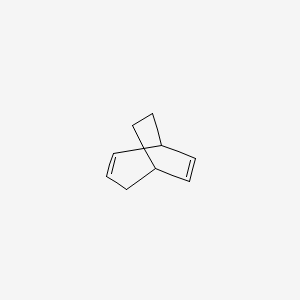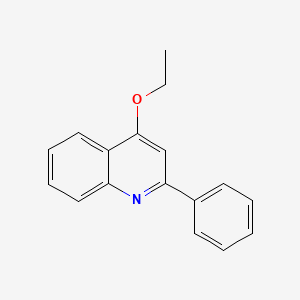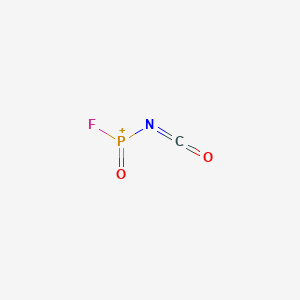![molecular formula C21H20N2 B14700003 N-benzyl-N-[(Z)-benzylideneamino]-1-phenylmethanamine CAS No. 21136-32-3](/img/structure/B14700003.png)
N-benzyl-N-[(Z)-benzylideneamino]-1-phenylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-[(Z)-benzylideneamino]-1-phenylmethanamine is an organic compound that belongs to the class of imines It is characterized by the presence of a benzylideneamino group attached to a benzyl and phenylmethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-[(Z)-benzylideneamino]-1-phenylmethanamine typically involves the condensation reaction between benzylamine and benzaldehyde. The reaction is carried out under mild conditions, often in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction proceeds as follows:
Condensation Reaction: Benzylamine reacts with benzaldehyde in a 1:1 molar ratio.
Catalyst: An acid catalyst is added to facilitate the reaction.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until the formation of the imine is complete.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-benzyl-N-[(Z)-benzylideneamino]-1-phenylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylidene derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like hydroxide ions can be employed.
Major Products Formed
Oxidation: Benzylidene derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzyl and phenyl derivatives.
Applications De Recherche Scientifique
N-benzyl-N-[(Z)-benzylideneamino]-1-phenylmethanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-benzyl-N-[(Z)-benzylideneamino]-1-phenylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. The benzyl and phenyl groups contribute to the compound’s hydrophobic interactions with target molecules, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-benzylideneaniline: Similar structure but lacks the additional benzyl group.
N-phenylbenzylamine: Contains a phenyl and benzyl group but lacks the imine functionality.
Benzylideneacetone: Contains a benzylidene group but has a different core structure.
Uniqueness
N-benzyl-N-[(Z)-benzylideneamino]-1-phenylmethanamine is unique due to the presence of both benzyl and phenylmethanamine moieties, along with the imine functionality
Propriétés
Numéro CAS |
21136-32-3 |
|---|---|
Formule moléculaire |
C21H20N2 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
N-benzyl-N-[(Z)-benzylideneamino]-1-phenylmethanamine |
InChI |
InChI=1S/C21H20N2/c1-4-10-19(11-5-1)16-22-23(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-16H,17-18H2/b22-16- |
Clé InChI |
GLRHIFIUOXQKIX-JWGURIENSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)/N=C\C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione](/img/structure/B14699935.png)
![4-[3-(2-Cyano-10-phenothiazinyl)propyl]-1-piperazineethanol bismethanesulfonate](/img/structure/B14699949.png)
![(1S,6R)-7,7-Dimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B14699951.png)



![Methanaminium, N-[[(chlorosulfinyl)oxy]methylene]-N-methyl-, chloride](/img/structure/B14699971.png)



![N-Methyl-N-[2-(3,4,6,7-tetramethoxyphenanthren-1-YL)ethyl]acetamide](/img/structure/B14699989.png)


